molecular formula C7H15NO2 B555540 (R)-2-Amino-4,4-dimethylpentanoic acid CAS No. 88319-43-1

(R)-2-Amino-4,4-dimethylpentanoic acid

Cat. No. B555540
CAS RN: 88319-43-1
M. Wt: 145,11 g/mole
InChI Key: LPBSHGLDBQBSPI-RXMQYKEDSA-N
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Description

Amino acids are organic molecules that consist of a basic amino group, an acidic carboxyl group, and a unique organic side chain . The “®” in the name indicates the configuration of the molecule, referring to the arrangement of atoms in three-dimensional space.


Synthesis Analysis

The synthesis of amino acids often involves methods such as nucleophilic substitution, elimination, and halogenation . The specific synthesis pathway would depend on the structure of the amino acid and the starting materials available.


Molecular Structure Analysis

The molecular structure of an amino acid like “®-2-Amino-4,4-dimethylpentanoic acid” would include an amino group (-NH2), a carboxyl group (-COOH), and a specific side chain. The side chain for this particular amino acid would be a 4,4-dimethylpentanoic acid group .


Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions. They can act as both acids and bases, donating or accepting protons . The specific reactions that “®-2-Amino-4,4-dimethylpentanoic acid” would participate in would depend on its side chain.


Physical And Chemical Properties Analysis

The physical and chemical properties of an amino acid like “®-2-Amino-4,4-dimethylpentanoic acid” would depend on its specific structure. Factors such as solubility, melting point, and pKa would be influenced by the nature of the side chain .

Scientific Research Applications

  • Polymer Chemistry : Amino acids can be used in click chemistry, specifically in the spontaneous amino–yne click reaction . This reaction has been used in various fields such as surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .

  • Polypeptide Synthesis : Amino acids can be used in the ring-opening polymerization to produce polypeptides . Polypeptides have attracted considerable attention due to their inherent biodegradability and tunable cytocompatibility .

  • Polymer Chemistry : Amino acids can be used in click chemistry, specifically in the spontaneous amino–yne click reaction . This reaction has been used in various fields such as surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .

  • Polypeptide Synthesis : Amino acids can be used in the ring-opening polymerization to produce polypeptides . Polypeptides have attracted considerable attention due to their inherent biodegradability and tunable cytocompatibility .

Safety And Hazards

The safety and hazards associated with an amino acid would depend on its specific structure and properties. It’s important to refer to the relevant safety data sheets for information on handling, storage, and disposal .

Future Directions

The future directions for research on a specific amino acid like “®-2-Amino-4,4-dimethylpentanoic acid” would depend on its potential applications. This could include its use in developing new pharmaceuticals, its role in metabolic pathways, or its potential as a building block for new materials .

properties

IUPAC Name

(2R)-2-amino-4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBSHGLDBQBSPI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426199
Record name 4-Methyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-4,4-dimethylpentanoic acid

CAS RN

88319-43-1
Record name 4-Methyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
M Merget, K Günther, M Bernd, E Günther… - Journal of Organometallic …, 2001 - Elsevier
Two novel efficient methods for the synthesis of racemic silicon- and germanium-containing α-amino acids of the formula type rac-H 2 NCH(CH 2 ElR 3 )COOH (El=Si, Ge; R=organyl), …
Number of citations: 60 www.sciencedirect.com

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